molecular formula C13H11ClFNO3S B2778283 N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide CAS No. 670271-97-3

N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide

Cat. No.: B2778283
CAS No.: 670271-97-3
M. Wt: 315.74
InChI Key: LSQQQFJINDMTBF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and fluoro group on the phenyl ring and a methoxy group on the benzene ring. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to investigate its effects on different biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound for probing the function of specific proteins and enzymes in biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-9-5-6-13(15)12(14)7-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQQQFJINDMTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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